2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of thiazole, chromeno, and pyrrole moieties
Preparation Methods
The synthesis of 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the thiazole ring, followed by the construction of the chromeno and pyrrole rings. Common reagents used in these reactions include thiourea, brominated ketones, and various catalysts to facilitate cyclization and condensation reactions .
Industrial production methods for such complex compounds may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of solvents to ensure efficient synthesis.
Chemical Reactions Analysis
2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as an anticancer and anti-inflammatory agent.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to antimicrobial, antiviral, and anticancer effects by disrupting essential biological processes .
Comparison with Similar Compounds
Similar compounds to 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
The uniqueness of this compound lies in its combination of thiazole, chromeno, and pyrrole moieties, which confer a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C22H16N2O3S |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H16N2O3S/c1-12-13(2)28-22(23-12)24-18(14-8-4-3-5-9-14)17-19(25)15-10-6-7-11-16(15)27-20(17)21(24)26/h3-11,18H,1-2H3 |
InChI Key |
VWQUGTUGRHFASZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
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